molecular formula C14H15BrN2O B13745698 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole CAS No. 1004672-11-0

3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole

Cat. No.: B13745698
CAS No.: 1004672-11-0
M. Wt: 307.19 g/mol
InChI Key: JVQSSSIPZOUXDF-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound that features a bromophenyl group and a cyclohexyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzohydrazide with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the oxadiazole ring or the substituents.

    Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids to replace the bromine atom with various substituents.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1,2,4-oxadiazole: Lacks the cyclohexyl group, making it less bulky and potentially altering its reactivity and interactions.

    5-Phenyl-1,2,4-oxadiazole: Substitutes the bromophenyl group with a phenyl group, affecting its electronic properties and reactivity.

    3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole: Similar structure but with the bromine atom in a different position, which can influence its chemical behavior and interactions.

Uniqueness

3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is unique due to the combination of the bromophenyl and cyclohexyl groups, which provide a distinct steric and electronic environment. This uniqueness can lead to specific interactions and reactivity patterns that are not observed in similar compounds.

Properties

CAS No.

1004672-11-0

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

3-(3-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole

InChI

InChI=1S/C14H15BrN2O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2

InChI Key

JVQSSSIPZOUXDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)Br

Origin of Product

United States

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